molecular formula C19H27N3O2 B2486550 Cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379984-70-8

Cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2486550
M. Wt: 329.444
InChI Key: AAKFOMZCUAPVRG-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula gives the actual number of atoms of each element in a molecule of the compound. The structural formula shows how the atoms are connected in the molecule.



Synthesis Analysis

The synthesis of an organic compound often involves multiple steps, each with its own set of reactants and conditions. The overall yield and purity of the final product depend on the efficiency of each step. Analyzing the synthesis involves understanding the reaction mechanisms, identifying the optimal conditions, and finding ways to improve the yield and purity.



Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of bonds, the arrangement of atoms, and the overall shape of the molecule.



Chemical Reactions Analysis

The chemical reactions of an organic compound can be studied to understand its reactivity. This involves identifying the functional groups in the molecule, predicting the types of reactions it can undergo, and studying the reaction mechanisms.



Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and acidity or basicity, can be measured and analyzed. These properties can provide information about the compound’s stability, reactivity, and suitability for various applications.


Safety And Hazards

The safety and hazards of an organic compound can be assessed based on its toxicity, flammability, and environmental impact. This information is important for handling, storage, and disposal of the compound.


Future Directions

The future directions for the study of an organic compound can include finding new synthetic routes, improving the existing synthesis, studying new reactions, finding new applications, and understanding its biological effects better.


properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-15(2)20-13-21-18(14)24-12-16-8-10-22(11-9-16)19(23)17-6-4-3-5-7-17/h3-4,13,16-17H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFOMZCUAPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CCC=CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine

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